molecular formula C9H13NO B2761243 N-[(5-methylfuran-2-yl)methyl]cyclopropanamine CAS No. 920478-62-2

N-[(5-methylfuran-2-yl)methyl]cyclopropanamine

Cat. No.: B2761243
CAS No.: 920478-62-2
M. Wt: 151.209
InChI Key: URQGMRGIKXSJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-methylfuran-2-yl)methyl]cyclopropanamine is an organic compound with the molecular formula C₉H₁₃NO It features a cyclopropane ring attached to an amine group, which is further connected to a 5-methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 5-methylfurfural and cyclopropanamine.

    Reaction Steps:

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of N-[(5-methylfuran-2-yl)methyl]cyclopropanamine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the furan ring can yield tetrahydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Alkyl halides and acyl chlorides are often used in substitution reactions involving the amine group.

Major Products Formed

    Oxidation: Products include 5-methyl-2-furancarboxylic acid and other oxidized furan derivatives.

    Reduction: Tetrahydrofuran derivatives are the primary products.

    Substitution: Various N-substituted cyclopropanamines are formed, depending on the reagents used.

Scientific Research Applications

Chemistry

N-[(5-methylfuran-2-yl)methyl]cyclopropanamine is used as a building block in organic synthesis

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its ability to interact with biological targets makes it a promising candidate for further drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its unique properties contribute to the development of polymers and other materials with specialized functions.

Mechanism of Action

The mechanism by which N-[(5-methylfuran-2-yl)methyl]cyclopropanamine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-furyl)methyl]cyclopropanamine: Similar structure but lacks the methyl group on the furan ring.

    N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine: Contains a thiophene ring instead of a furan ring.

    N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine: Features a pyridine ring instead of a furan ring.

Uniqueness

N-[(5-methylfuran-2-yl)methyl]cyclopropanamine is unique due to the presence of the 5-methylfuran moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-2-5-9(11-7)6-10-8-3-4-8/h2,5,8,10H,3-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQGMRGIKXSJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.